Octyl-crotonate

Description

Conceptual Framework for Ester Compounds in Organic Synthesis and Polymer Science

Esters are a fundamental class of organic compounds derived from carboxylic acids and alcohols, with the general structure R-COO-R'. numberanalytics.comsolubilityofthings.com Their versatility makes them crucial intermediates in the synthesis of a wide array of organic molecules. numberanalytics.comsolubilityofthings.com The formation of esters, known as esterification, is a key reaction in organic chemistry, often involving the reaction of a carboxylic acid with an alcohol. numberanalytics.com

In the realm of polymer science, esters are significant as they can serve as monomers for the creation of polymers like polyesters and polyacrylates. numberanalytics.com The properties of the resulting polymers are influenced by the structure of the ester monomers used. The ability of esters to undergo various reactions makes them valuable building blocks in the development of new materials. acs.org

The Significance of the Octyl Moiety in Crotonate Chemistry

The octyl group in octyl-crotonate plays a crucial role in determining its chemical behavior and the properties of polymers derived from it. The long alkyl chain of the octyl group influences factors such as solubility, reactivity, and the physical characteristics of resulting materials.

In the context of polymerization, the steric hindrance of the alkyl ester groups can affect the yield of the resulting polymers. acs.org For instance, in the group-transfer polymerization of various alkyl crotonates, an increase in the steric hindrance of the alkyl ester groups has been shown to decrease the yields of the obtained poly(alkyl crotonate)s. acs.org

Research has also explored the kinetics of esterification of crotonic acid with different alcohols, including n-octyl alcohol. researchgate.net Studies have shown that the rate of reaction can be influenced by the chain length and branching of the alcohol. researchgate.net For example, the reaction rate increases with the chain length of straight-chain primary alcohols from n-butanol to n-octanol. researchgate.net

Overview of Key Research Trajectories for this compound and Related Esters

Current research on this compound and related crotonate esters is following several key trajectories, primarily focused on their polymerization and the properties of the resulting polymers. Crotonic acid, the precursor to crotonate esters, can be derived from biomass, making these compounds attractive for developing more sustainable materials. nih.govacs.org

One significant area of research is the copolymerization of crotonate esters with other monomers to create degradable polymers. For example, the free-radical copolymerization of 2-methylen-1,3-dioxepane (MDO) with crotonate esters, including 2-octyl crotonate, has been investigated to produce degradable alternating copolymers. nih.govacs.org This method introduces ester bonds into the polymer backbone, which can be broken down under certain conditions. nih.govresearchgate.net

Another research direction involves the use of different polymerization techniques to control the properties of poly(alkyl crotonate)s. Group-transfer polymerization (GTP) using organic acid catalysts has been successfully used to synthesize various poly(alkyl crotonate)s with high molecular weights. acs.org The properties of these polymers, such as their glass transition temperature (Tg), can be tuned by changing the ester group. nih.gov

Interactive Data Table: Properties of Copolymers of Crotonate Esters and MDO

| Crotonate Monomer | Conversion (%) | Tg (°C) | MDO Ring Opening (%) |

| Ethyl crotonate | 85.0 | -37 | 93 |

| n-Butyl crotonate | 82.5 | -41 | 97 |

| 2-Octyl crotonate | 82.5 | -41 | 97 |

This table summarizes the main properties of copolymers with 50% crotonate and 50% MDO, copolymerized in bulk at 75 °C. acs.org

Interactive Data Table: Group-Transfer Polymerization of Alkyl Crotonates

| Alkyl Crotonate | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn |

| Ethyl Crotonate (EtCr) | 69 | 4.1 x 10^4 | 1.20 |

| n-Propyl Crotonate (nPrCr) | 78 | 5.2 x 10^4 | 1.18 |

| n-Butyl Crotonate (nBuCr) | 64 | 7.2 x 10^4 | 1.15 |

This table shows the results of organic acid-catalyzed GTP of various linear alkyl crotonates at -40 °C for 24 h. acs.org

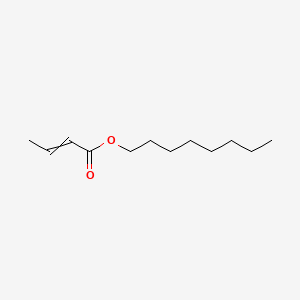

Structure

3D Structure

Properties

IUPAC Name |

octyl but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULBECQFWZPEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051880 | |

| Record name | Octyl 2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22874-79-9 | |

| Record name | Octyl 2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22874-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022874799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl 2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetic Studies of Octyl Crotonate

Direct Esterification Pathways

The synthesis of octyl-crotonate is commonly achieved through direct esterification, a process that involves the reaction of crotonic acid with an octanol (B41247) isomer. This pathway is a fundamental and widely studied method for producing various esters. researchgate.netwikipedia.org The reaction is an equilibrium-limited process where a carboxylic acid and an alcohol react to form an ester and water. researchgate.net

The direct esterification of crotonic acid with octanol isomers, such as n-octanol and 2-ethylhexyl alcohol, is typically facilitated by an acid catalyst. researchgate.netresearchgate.net This method represents a primary route for the production of this compound and its isomers. researchgate.netacs.org The general reaction involves heating the acid and alcohol in the presence of a catalyst to form the corresponding octyl crotonate ester and water. wikipedia.org

The choice and concentration of the catalyst are critical for optimizing the synthesis of this compound. Sulfuric acid is a commonly employed and effective homogeneous catalyst for this esterification process. wikipedia.orgresearchgate.netresearchgate.net Studies involving the esterification of C36 dimer acids with alcohols like n-octanol have found that a sulfuric acid concentration of 1% by weight of the reactants is satisfactory. researchgate.net The reaction proceeds by protonation of the carbonyl oxygen of the crotonic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the octanol. nptel.ac.in

Other catalytic systems have also been investigated. For instance, phosphotungstic acid has been used as a catalyst for the esterification of crotonic acid with octyl, decyl, and dodecyl alcohols. researchgate.netresearchgate.netiich.gliwice.pl Research comparing these catalysts has shown that the synthesis of crotonates can run faster when sulfuric acid is used. researchgate.net The optimization of the catalytic system is crucial for achieving high conversion rates and reaction efficiency. researchgate.netresearchgate.net

Direct esterification is a reversible reaction, meaning the formation of the ester is in equilibrium with the reverse reaction, ester hydrolysis. researchgate.net The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby limiting the final yield of this compound. researchgate.net To overcome this limitation and drive the reaction toward completion, the continuous removal of water from the reaction mixture is essential. researchgate.netgoogleapis.com

A common laboratory and industrial technique to achieve this is azeotropic distillation. orgsyn.org For example, in the synthesis of sec-butyl crotonate, benzene (B151609) is used as an azeotropic solvent. orgsyn.org The benzene-water azeotrope boils at a lower temperature than any of the individual components, allowing for the selective removal of water using a Dean-Stark apparatus or a similar water separator. orgsyn.org This continuous removal of the water byproduct effectively shifts the reaction equilibrium to the product side, resulting in a significantly higher yield of the crotonate ester. orgsyn.org

Crotonic acid exists as two geometric isomers, (E)-crotonic acid (trans) and (Z)-crotonic acid (cis), due to the substitution pattern on the carbon-carbon double bond. wikipedia.org Consequently, its esters, including this compound, also exhibit this isomerism. The (E) or trans configuration is generally the more thermodynamically stable and, therefore, the more common isomer. vulcanchem.com This preference is attributed to reduced steric hindrance between the substituent groups on opposite sides of the double bond. vulcanchem.com

In most acid-catalyzed esterifications starting from standard crotonic acid (which is predominantly the trans-isomer), the resulting this compound will retain this trans configuration. The stereochemistry of the crotonate ester can be a critical factor in its subsequent applications, such as in polymerization, where the relative stereochemistry of the repeating units (tacticity) can significantly influence the properties of the resulting polymer. researchgate.net While the trans isomer is favored, specific synthetic routes, such as those starting from crotonyl chloride, can be influenced by reaction conditions and the choice of reagents, potentially altering the isomeric ratio of the final ester product. oup.com

Understanding the reaction kinetics is fundamental to controlling and optimizing the synthesis of this compound. Kinetic studies of the esterification of crotonic acid with various long-chain alcohols, including n-octanol, have been conducted to elucidate the reaction mechanism and determine key kinetic parameters. researchgate.netresearchgate.net These investigations are typically carried out in isothermal, semibatch reactors where reactant concentrations are monitored over time. researchgate.netresearchgate.netresearchgate.net

In contrast, when phosphotungstic acid was used as the catalyst for the esterification of crotonic acid with octyl, decyl, and dodecyl alcohols, the reaction was also fitted with a second-order kinetic model. researchgate.netresearchgate.net The determination of reaction order is crucial for developing accurate mathematical models to predict reaction rates and optimize reactor design and operating conditions for the industrial production of this compound.

Interactive Data Table: Kinetic Parameters for Crotonic Acid Esterification

The following table summarizes findings from kinetic studies on the esterification of crotonic acid with octyl alcohol.

| Catalyst | Reactants | Determined Reaction Order | Source(s) |

| Sulfuric Acid | Crotonic Acid, n-Octyl Alcohol | Second order with respect to both reactants | researchgate.netresearchgate.net |

| Sulfuric Acid | Crotonic Acid, 2-Ethylhexyl Alcohol | Second order with respect to both reactants | researchgate.netresearchgate.net |

| Phosphotungstic Acid | Crotonic Acid, Octyl Alcohol | Fitted with a second-order model | researchgate.netresearchgate.net |

Kinetic Investigations of Esterification Reactions

Analysis of Activation Energies for this compound Synthesis

The synthesis of octyl crotonate via the esterification of crotonic acid with octyl alcohol is a process whose kinetics are significantly influenced by the choice of catalyst, which in turn affects the activation energy (Ea) of the reaction. Studies have shown that the activation energy for this esterification is catalyst-dependent.

When phosphotungstic acid is employed as the catalyst for the esterification of crotonic acid with octyl, decyl, and dodecyl alcohols, the reaction follows a second-order kinetic model. researchgate.net For this catalytic system, the activation energy has been determined to be in the range of 80.46–85.69 kJ/mol. researchgate.net It has been noted that this activation energy is higher than that observed when sulfuric acid (H₂SO₄) is used as the catalyst for the same reaction. researchgate.netresearchgate.net

Furthermore, research into the esterification of crotonic acid with n-octyl alcohol and its isomer, 2-ethylhexyl alcohol (an isooctyl alcohol), has highlighted differences in their activation energies, indicating that the structure of the alcohol reactant plays a role in the energy requirements of the synthesis. researchgate.netresearchgate.net The reaction, when catalyzed by sulfuric acid, is second order with respect to both the crotonic acid and the octyl alcohol. researchgate.netresearchgate.net

Table 1: Activation Energies for Crotonate Ester Synthesis

| Reactants | Catalyst | Activation Energy (Ea) | Source(s) |

|---|---|---|---|

| Crotonic Acid + Octyl/Decyl/Dodecyl Alcohol | Phosphotungstic Acid | 80.46–85.69 kJ/mol | researchgate.net |

| Crotonic Acid + Octyl Alcohol | Sulfuric Acid | Lower than with Phosphotungstic Acid | researchgate.netresearchgate.net |

Comparative Kinetics of n-Octyl Crotonate and Isooctyl Crotonate Synthesis

The kinetics of the esterification of crotonic acid have been studied by comparing the reaction with n-octyl alcohol and its branched-chain isomer, 2-ethylhexyl alcohol (isooctyl alcohol). researchgate.netresearchgate.net These investigations provide insight into how the isomeric structure of the alcohol affects the reaction rate and mechanism.

In studies utilizing sulfuric acid as a catalyst in an isothermal, semibatch reactor, the esterification of crotonic acid with both n-octyl alcohol and 2-ethylhexyl alcohol was found to follow second-order kinetics. researchgate.netresearchgate.net This indicates that the reaction rate is dependent on the concentration of both the crotonic acid and the respective alcohol. researchgate.net Kinetic parameters for these reactions have been determined through nonlinear regression methods, confirming a discernible difference between the synthesis of n-octyl crotonate and that of its isooctyl analogue, 2-ethylhexyl crotonate. researchgate.netresearchgate.net The selectivity of the esterification reaction is reported to be very high, with chromatographic analysis showing only trace amounts of by-products such as ethers. researchgate.net

Table 2: Kinetic Parameters for the Synthesis of n-Octyl and Isooctyl Crotonate

| Reaction | Catalyst | Reaction Order | Kinetic Model Determination | Source(s) |

|---|---|---|---|---|

| Crotonic Acid + n-Octyl Alcohol | Sulfuric Acid | Second Order | Nonlinear Regression | researchgate.netresearchgate.net |

| Crotonic Acid + 2-Ethylhexyl Alcohol | Sulfuric Acid | Second Order | Nonlinear Regression | researchgate.netresearchgate.net |

Alternative Synthetic Routes for this compound Analogues

While direct esterification is a primary method for synthesizing octyl crotonate, research into related compounds provides insight into alternative synthetic strategies for producing analogues. These explorations often focus on developing more sustainable or efficient methods.

One academically relevant area involves the use of different starting materials and reaction pathways. For instance, alternative synthetic routes for fragrance ingredients have been explored using methyl crotonate as a starting material. dur.ac.uk One such study focused on developing a continuous-flow Knoevenagel condensation to produce dimethyl ethylidene malonate, showcasing a move towards more modern and potentially scalable synthetic methodologies. dur.ac.uk Although the final target in this specific research was not an octyl crotonate analogue, the methodologies developed from starting materials like methyl crotonate could be adapted for the synthesis of various crotonate esters. dur.ac.uk

Another approach involves the synthesis of complex molecules where a crotonate-like structure is a key component. While not a direct synthesis of a simple alkyl crotonate, these advanced synthetic sequences demonstrate the versatility of incorporating such moieties. For example, the synthesis of moenomycin analogs, which are complex antibacterial agents, can involve the construction of intricate fragments where protecting groups and specific reaction conditions are paramount. google.com These types of multi-step syntheses provide a broader context for the chemical manipulation of structures related to octyl crotonate.

Polymerization and Copolymerization of Octyl Crotonate and Its Derivatives

Radical Polymerization Behavior of Alkyl Crotonates

Alkyl crotonates, including octyl-crotonate, are members of the 1,2-disubstituted ethylene (B1197577) class of monomers. Their behavior in radical polymerization is significantly influenced by the substitution pattern around the carbon-carbon double bond, which imposes steric and electronic constraints that are not present in their α-substituted isomers, such as methacrylates.

The homopolymerization of β-substituted α,β-unsaturated carboxylate monomers like alkyl crotonates and cinnamates via conventional radical methods is exceptionally challenging. nih.govacs.orgrsc.org Research has shown that these monomers are not easily polymerized using common radical initiators such as azobis(isobutyronitrile) (AIBN) or rac-2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70L). nih.govacs.org This reluctance to polymerize is often attributed to the steric hindrance caused by the substituent on the β-carbon of the monomer. rsc.org

This inherent difficulty in achieving high molecular weight homopolymers via standard radical polymerization techniques has historically limited the use of crotonates as primary monomers in polymer synthesis. rsc.orgresearchgate.net The steric bulk near the reactive double bond impedes the approach of a propagating radical chain, thus hindering the polymerization process. chemrxiv.org While other methods like group-transfer polymerization (GTP) have shown success in polymerizing alkyl crotonates, radical polymerization remains problematic. acs.orgresearchgate.net

A primary factor contributing to the difficulty in polymerizing alkyl crotonates is their extremely low propagation rate coefficients (k_p). nih.govacs.org These low rates make the monomers nearly unusable for creating homopolymers and significantly complicate their copolymerization with more reactive, conventional monomers like styrenes or acrylates. nih.gov The propagation rate constant for acrylates, for instance, is an order of magnitude higher than that for methacrylates, highlighting the kinetic challenge posed by the crotonate structure. rsc.org

Challenges in Homopolymerization of β-Substituted α,β-Unsaturated Carboxylate Monomers

Copolymerization with Cyclic Ketene (B1206846) Acetals (CKAs)

Despite the challenges in homopolymerization, recent research has demonstrated that alkyl crotonates, including 2-octyl crotonate, can be copolymerized effectively with cyclic ketene acetals (CKAs). acs.org This process offers a viable route to producing novel degradable polymers, as the CKA monomer incorporates ester groups directly into the polymer backbone through a radical ring-opening mechanism. acs.orgresearchgate.net A notable example is the copolymerization of various alkyl crotonates with 2-methylen-1,3-dioxepane (MDO), which proceeds with surprising efficiency to form alternating copolymers. nih.govacs.org

This approach circumvents the inherent low reactivity of crotonates by pairing them with a highly reactive comonomer that favors a cross-propagation mechanism, leading to a well-defined polymer structure. acs.org

| Crotonate Monomer | Glass Transition Temp. (T_g) | Ring Opening (%) |

|---|---|---|

| n-Butyl crotonate | -37°C | 93% |

| 2-Octyl crotonate | -41°C | 97% |

| Ethyl crotonate | -27°C | 95% |

Table 1: Properties of copolymers synthesized from a 50/50 molar ratio of various alkyl crotonates with 2-methylen-1,3-dioxepane (MDO) at 75°C. acs.org

The formation of alternating copolymers from alkyl crotonates and CKAs is strongly supported by kinetic studies and structural analysis. acs.orgresearchgate.net An alternating copolymer is one where the two distinct monomer units are arranged in a regular, repeating fashion along the polymer chain (A-B-A-B). libretexts.orgxometry.com This structure is favored when the comonomers have significantly different electronic properties and reactivity ratios. libretexts.org

For the copolymerization of n-butyl crotonate (BCr) and MDO, the reactivity ratios were experimentally determined to be r_MDO = 0.105 and r_BCr = 0.017. nih.govresearchgate.net Since both values are well below unity, it indicates a strong tendency for each radical to react with the other type of monomer rather than its own, resulting in an alternating sequence over a broad range of monomer feed compositions. acs.org The mechanism is driven by the fact that the alkyl crotonate is essentially incapable of homopropagation; therefore, a propagating chain ending in a crotonate radical will preferentially add an MDO monomer. acs.org

The copolymerization of CKAs proceeds via radical ring-opening polymerization (rROP), a process that introduces ester linkages into the main chain of vinyl polymers, thereby imparting degradability. chemrxiv.orgresearchgate.net The mechanism involves the addition of a radical to the exocyclic double bond of the CKA, which generates a radical intermediate. researchgate.netchemrxiv.org This intermediate can then undergo a ring-opening reaction, which is driven by the release of ring strain, to form a more stable, open-chain radical with an ester group. researchgate.net

A critical aspect of rROP is the competition between the desired ring-opening pathway and an undesired vinyl propagation (1,2-addition) that does not open the ring, leading to the formation of polyacetal units. chemrxiv.org However, in the copolymerization of MDO with alkyl crotonates like 2-octyl crotonate, a high degree of ring-opening is observed, with over 90% of the MDO units being incorporated as open rings by the end of the reaction. acs.org This high efficiency is crucial for creating polymers with uniformly distributed, degradable ester linkages. acs.orgresearchgate.net

The alternating structure of copolymers derived from this compound and CKAs has been unequivocally identified using advanced analytical techniques, primarily Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. acs.orgresearchgate.net This method allows for the precise determination of the mass of the repeating units in the polymer chain.

In the analysis of the copolymer of n-butyl crotonate and MDO, the MALDI-TOF spectrum revealed a repeating pattern where the molar mass between peaks was 256 Da. acs.org This mass corresponds exactly to the sum of the molar masses of one n-butyl crotonate monomer (142 Da) and one MDO monomer (114 Da), confirming the formation of an alternating MDO-BCr dimer as the fundamental repeating unit. acs.org Similar MALDI-TOF analyses confirmed the same alternating behavior for copolymers made with ethyl crotonate and 2-octyl crotonate, demonstrating the versatility of this copolymerization strategy. acs.org

Radical Ring-Opening Polymerization Mechanisms

Reactivity Ratio Analysis in this compound/CKA Systems

The behavior of monomers during copolymerization is described by reactivity ratios (r), which compare the rate constant of a propagating radical adding to a monomer of its own species versus the rate constant of it adding to the other comonomer. wikipedia.orgcaltech.edu In the copolymerization of crotonate esters with 2-methylen-1,3-dioxepane (MDO), a type of CKA, the reactivity ratios have been found to be significantly less than one. nih.govacs.org For instance, in a system with butyl crotonate (BCr), a close analogue to this compound, the experimentally determined reactivity ratios were r_BCr = 0.017 ± 0.007 and r_MDO = 0.105 ± 0.013. nih.govacs.org

| Monomer | Reactivity Ratio (r) |

|---|---|

| Butyl Crotonate (BCr) | 0.017 ± 0.007 |

| 2-Methylen-1,3-dioxepane (MDO) | 0.105 ± 0.013 |

Implications of Reactivity Ratios for Copolymer Composition and Sequence

The values of the reactivity ratios have profound implications for the final copolymer structure. caltech.edumdpi.com When both reactivity ratios (r1 and r2) are close to zero, as seen in the crotonate/MDO system, each monomer radical strongly prefers to react with the other type of monomer rather than its own kind. nih.govwikipedia.org This leads to the formation of a predominantly alternating copolymer, where the two monomer units are arranged in a regular, alternating sequence along the polymer chain. nih.govacs.org

This alternating nature is crucial for creating uniformly degradable materials, as it ensures that the degradable ester groups introduced by the ring-opening of the CKA are evenly distributed throughout the polymer backbone. acs.org For the butyl crotonate/MDO system, it was observed that for a wide range of initial monomer feed compositions (from 45% to 80% butyl crotonate), the resulting copolymer consistently had a composition of approximately 50% of each monomer, confirming the strong tendency for alternation. nih.govacs.org This predictable control over composition and sequence is a key advantage of this copolymerization system. nih.gov

Influence of the Octyl Ester Group on Copolymer Properties and Performance

The alkyl ester group of the crotonate monomer, such as the octyl group, plays a significant role in determining the final properties of the copolymer. The length of this alkyl side chain influences thermal properties, solubility, and mechanical characteristics. researchgate.net In a comparative study, copolymers of MDO were synthesized with ethyl crotonate, butyl crotonate, and 2-octyl crotonate. nih.gov The presence of the longer, more flexible octyl chain can affect properties such as the glass transition temperature (Tg), which is a key indicator of a polymer's transition from a rigid to a more rubbery state. nsf.gov

| Crotonate Monomer | Molar Mass (Mn, kg/mol) | Dispersity (Đ) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| Ethyl Crotonate | 15.4 | 1.7 | 19 |

| Butyl Crotonate | 14.6 | 1.6 | -1 |

| 2-Octyl Crotonate | 12.5 | 1.6 | -21 |

As shown in the table, increasing the alkyl chain length from ethyl to octyl leads to a significant decrease in the glass transition temperature, indicating increased flexibility and a softer material at room temperature. The octyl group also increases the copolymer's hydrophobicity, which can affect its interaction with solvents and its degradation behavior in aqueous environments. matec-conferences.orgmdpi.com

Design and Synthesis of Degradable Polymeric Materials Incorporating this compound Units

A primary strategy for designing degradable polymers based on this compound is its radical copolymerization with a cyclic ketene acetal (B89532) (CKA) like MDO. nih.govacs.org During this process, the radical adds to the CKA monomer, which can then undergo a ring-opening via β-scission. nih.govacs.org This ring-opening polymerization is highly advantageous as it directly incorporates ester linkages into the main polymer backbone. nih.govacs.org These backbone ester groups are more susceptible to hydrolysis than the pendant ester group on the this compound, rendering the entire polymer chain degradable. nih.govbibliotekanauki.pl

Hydrolytic Degradation Mechanisms of Ester Linkages in Polymer Backbones

The degradation of these copolymers occurs through the hydrolytic cleavage of the aliphatic ester bonds within the polymer backbone. bibliotekanauki.plmdpi.com This chemical reaction with water, which can be accelerated under acidic or alkaline conditions, breaks the polymer chains into smaller fragments. nih.govnsf.gov The process involves random scission of the ester linkages, leading to a progressive reduction in the polymer's average molecular weight. mdpi.commdpi.com As the chains become short enough, they form water-soluble oligomers and monomers that diffuse out of the polymer matrix. mdpi.commdpi.com Studies on the alternating copolymers of crotonates and MDO have demonstrated rapid and complete degradation under basic conditions, with all polymer chains breaking down into fragments smaller than 2 kg/mol within two hours. nih.gov This confirms the effectiveness of incorporating these specific ester linkages for creating controllably degradable materials. nih.gov

Environmental Transformation Pathways of Octyl Crotonate Derivatives

Persistence and Degradation in Environmental Compartments

The persistence and degradation of octyl-crotonate derivatives are highly dependent on the specific environmental matrix, including soil, aquatic systems, and the atmosphere.

When released into the soil, dinitro(octyl)phenyl crotonate isomers exhibit strong binding to soil particles. nih.govechemi.com This binding affinity tends to increase over time. echemi.com Under typical usage conditions, the persistence of dinocap (B1148560) in soil is reported to be between 2 to 4 weeks. nih.govechemi.com Biodegradation is a key process in the breakdown of these compounds in the soil. One laboratory study conducted at 25°C with fresh farm soil demonstrated that 32% of the applied dinocap was mineralized over a period of 98 days. nih.govechemi.com This suggests that while the initial degradation can be relatively quick, complete mineralization is a slower process. The strong binding to soil particles limits the mobility of these compounds, reducing the likelihood of leaching into groundwater.

A study on the degradation of dinocap in spiked arable soil samples showed a significant decrease in recovery over time. tuiasi.ro After 18 days of application, the recovery level of dinocap in the soil decreased from 72% to 9%. tuiasi.ro This further supports the relatively short persistence of the parent compound in the topsoil layers under favorable conditions. Research has also indicated that the application of dinocap can affect microbial processes in the soil, such as carbon and nitrogen mineralization. researchgate.net For instance, at application dose, dinocap was found to decrease ammonification in both arable and grassland soils after 14 days. researchgate.net

Table 1: Persistence of Dinocap in Soil

| Parameter | Value | Reference |

| Persistence under normal use | 2-4 weeks | nih.govechemi.com |

| Mineralization in 98 days (lab study) | 32% | nih.govechemi.com |

| Decrease in recovery after 18 days (spiked soil) | from 72% to 9% | tuiasi.ro |

In aquatic environments, dinitro(octyl)phenyl crotonate isomers demonstrate a strong tendency to bind to sediment and suspended particulate matter. nih.govechemi.com This behavior is a critical factor in their environmental distribution and bioavailability. The high affinity for solids means that the concentration of these compounds in the water column is likely to be low, with the majority partitioned to the sediment phase. This binding reduces their availability to pelagic organisms but increases potential exposure for benthic organisms. The process of binding to sediment can also influence other degradation pathways, potentially slowing them down by making the compounds less accessible to microbial degradation or photolysis.

Dinitro(octyl)phenyl crotonate isomers are susceptible to degradation through both photolysis (degradation by light) and hydrolysis (reaction with water). echemi.com These compounds are reported to be rapidly decomposed by light. echemi.com

Hydrolysis of the ester group is particularly significant in alkaline conditions. nih.govechemi.com In acidic media, the compound is relatively stable. nih.govechemi.com The estimated half-life for hydrolysis increases as the pH decreases. For example, the estimated hydrolytic half-lives are 129 days at a pH of 8 and significantly shorter at 12.9 days at a pH of 9. nih.govechemi.com This indicates that in alkaline waters, chemical hydrolysis can be a major degradation pathway.

The crotonate moiety of dinocap contains an olefinic bond, which makes it reactive with atmospheric ozone. echemi.com The estimated half-lives for the reaction of the cis and trans isomers with ozone are 2.0 and 1.0 days, respectively, assuming a typical atmospheric ozone concentration. echemi.com In the atmosphere, dinocap is expected to exist primarily as an aerosol due to its very low vapor pressure and would be removed by gravitational settling. nih.govechemi.com Vapor-phase dinocap can react with photochemically-produced hydroxyl radicals, with an estimated half-life of 9.3 to 10.3 hours. echemi.com

Table 2: Estimated Hydrolytic and Atmospheric Half-lives of Dinocap

| Degradation Pathway | Condition | Estimated Half-life | Reference |

| Hydrolysis | pH 8 | 129 days | nih.govechemi.com |

| Hydrolysis | pH 9 | 12.9 days | nih.govechemi.com |

| Atmospheric Reaction with Ozone | cis-isomer | 2.0 days | echemi.com |

| Atmospheric Reaction with Ozone | trans-isomer | 1.0 day | echemi.com |

| Atmospheric Reaction with Hydroxyl Radicals | Vapor-phase | 9.3-10.3 hours | echemi.com |

Binding to Sediment and Particulate Matter in Aquatic Systems

Methodologies for Quantifying this compound Derivative Residues in Environmental Matrices

The quantification of this compound derivative residues, such as dinocap and its active isomer meptyldinocap, in environmental matrices requires sensitive and specific analytical methods. tuiasi.roeurl-pesticides.eu These methods are crucial for monitoring environmental contamination and ensuring compliance with regulatory limits.

A common approach for the analysis of dinocap residues involves several steps: sample preparation, extraction, clean-up, and instrumental analysis. tuiasi.roresearchgate.net For instance, the four main components of dinocap (2,4-dinitro-6-octylphenyl crotonate, 2,6-dinitro-4-octylphenyl crotonate, and their corresponding phenols) can be extracted from crops using acetone, followed by re-extraction into hexane. researchgate.net A subsequent clean-up step using a hexane-acetonitrile partition is often employed. researchgate.net

For the analysis of meptyldinocap, a common regulatory method involves the hydrolysis of the parent compound to its corresponding phenol (B47542), 2,4-dinitro-6-(1-methylheptyl)phenol (B1230248) (2,4-DNOP). fao.org This is often achieved through alkaline hydrolysis, for example, by incubating the sample extract with 25% ammonia (B1221849) at 60°C for 2 hours, which cleaves the ester bond. The resulting phenol is then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu This method provides high sensitivity, with limits of quantification (LOQs) as low as 0.005 mg/kg.

Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is another powerful technique used for the determination of dinocap residues in various environmental samples, including soil, wine, and grapes. tuiasi.ro Sample preparation for GC/MS analysis often involves extraction with an organic solvent like dichloromethane. tuiasi.ro This method has been successfully used to assess dinocap concentrations in spiked samples at levels ranging from 15-200 µg/mL and to monitor its degradation over time. tuiasi.ro The recovery of dinocap was shown to decrease significantly over 18 days in grapes (from 64% to 3%), soil (from 72% to 9%), and wine (from 82% to 10%). tuiasi.ro

Other techniques that have been explored for pesticide residue analysis include high-performance thin-layer chromatography (HPTLC) and solid-phase extraction (SPE) for sample clean-up and concentration. researchgate.net The choice of method often depends on the matrix, the required sensitivity, and the specific isomers or degradation products being targeted.

Theoretical and Computational Chemistry Approaches for Octyl Crotonate Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, are fundamental for understanding the electronic structure and conformational preferences of octyl-crotonate. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory) provide detailed information about electron distribution and molecular geometry. cecam.orgarxiv.org

Electronic Structure: The electronic properties of this compound are dominated by the conjugated system of the crotonate group (C=C-C=O). Quantum chemical calculations can determine key electronic parameters. sciforum.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. sciforum.net For α,β-unsaturated esters, the HOMO is typically a π-orbital located on the C=C double bond, while the LUMO is the corresponding π* antibonding orbital. sciforum.net The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity toward electrophiles and nucleophiles. A smaller gap generally implies higher reactivity. Calculations also provide maps of electrostatic potential and partial atomic charges, identifying the electron-rich (e.g., the carbonyl oxygen) and electron-poor (e.g., the carbonyl carbon and the β-carbon) centers of the molecule. modgraph.co.uk

Molecular Conformation: The ester group can exist in two planar conformations: s-cis and s-trans, referring to the arrangement around the (O=)C-O single bond. modgraph.co.uk For most simple esters, including related compounds like methyl crotonate, the s-cis conformer is found to be more stable due to reduced steric hindrance and favorable dipole interactions. modgraph.co.ukliverpool.ac.uk Quantum chemical calculations can accurately predict the geometries and relative energies of these conformers. For this compound, the s-cis conformation is expected to be the global minimum. The long octyl chain introduces additional conformational complexity, which is also amenable to quantum chemical analysis, although it becomes computationally expensive.

Below is a table of representative electronic properties for a model crotonate ester, as would be calculated using DFT methods.

| Calculated Property | Representative Value | Description |

| HOMO Energy | -7.0 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and reactivity with electrophiles. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and reactivity with nucleophiles. |

| HOMO-LUMO Gap | 6.5 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | ~1.8 D | Measures the overall polarity of the molecule, influenced by the ester group. |

| Mulliken Charge on Cα | -0.25 e | Partial charge on the alpha-carbon of the double bond. |

| Mulliken Charge on Cβ | +0.10 e | Partial charge on the beta-carbon, a site for nucleophilic attack. |

| Mulliken Charge on C=O | +0.55 e | Partial charge on the carbonyl carbon, a primary electrophilic site. |

| Mulliken Charge on O=C | -0.50 e | Partial charge on the carbonyl oxygen, a primary nucleophilic/H-bond accepting site. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics is precise, it is computationally intensive, especially for a molecule with many atoms and conformational freedom like this compound. mpg.de Molecular mechanics (MM) offers a more efficient alternative for exploring the vast conformational landscape of the flexible octyl chain. liverpool.ac.uk

Molecular Mechanics (MM): MM methods use classical physics-based potential energy functions, known as force fields (e.g., MMFF94, AMBER), to calculate the energy of a molecule as a function of its geometry. modgraph.co.uk These force fields are parameterized to reproduce experimental or high-level quantum chemical data. liverpool.ac.uk For this compound, MM is ideal for performing conformational searches to identify low-energy structures of the octyl tail. The total energy is calculated based on bond stretching, angle bending, torsional (dihedral) angles, and non-bonded (van der Waals and electrostatic) interactions. mpg.de The numerous dihedral angles along the C-C bonds of the octyl group lead to a multitude of possible conformers, from fully extended (all-trans) to various folded (gauche) arrangements.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the molecule's position and conformation evolve over time. biorxiv.org By simulating this compound at a specific temperature, one can observe the dynamic flexing and folding of the octyl chain and the rotation of various bonds. liverpool.ac.uk This allows for the determination of the relative populations of different conformers based on the time spent in each conformational state, providing a Boltzmann-weighted understanding of the molecule's structure in a dynamic environment. modgraph.co.uk Such simulations are critical for understanding how the flexible tail might influence physical properties like viscosity, solubility, or interactions within a matrix.

The table below shows typical parameters for dihedral angles within an alkyl chain, which are central to MM and MD simulations.

| Dihedral Angle | Type | Relative Energy (kcal/mol) | Description |

| C-C-C-C | Anti (trans) | 0 | The most stable, lowest energy conformation with a 180° angle. |

| C-C-C-C | Gauche | ~0.9 | A less stable conformation with a ±60° angle, leading to a folded chain. |

| C-C-C-O | Anti (trans) | 0 | The preferred conformation for the terminal part of the alkyl chain attaching to the ester oxygen. |

| C-C-C-O | Gauche | ~1.2 | A less stable conformation for the terminal part of the alkyl chain. |

Computational Prediction of Spectroscopic Parameters and Reactivity

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

Spectroscopic Parameters: Computational methods can predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT (e.g., B3LYP/6-31G**), can calculate the magnetic shielding tensors for each nucleus. modgraph.co.uk These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). modgraph.co.uk The accuracy of these predictions is often high enough (<0.2 ppm for ¹H NMR) to help assign complex spectra or distinguish between different isomers. modgraph.co.uk For this compound, calculations would predict distinct shifts for the vinylic protons, the α-protons of the octyl chain, and the terminal methyl group, all of which are sensitive to the molecule's conformation.

Reactivity Prediction: Computational models provide powerful tools to predict and rationalize chemical reactivity. nih.govsci-hub.se As mentioned, the analysis of frontier molecular orbitals (HOMO and LUMO) derived from quantum chemical calculations is a primary method. sciforum.net The energies and spatial distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the shape of the LUMO on the β-carbon of the crotonate moiety confirms its susceptibility to Michael addition reactions. Furthermore, computational methods can be used to model entire reaction pathways, calculating the structures and energies of transition states and intermediates. This allows for the determination of activation energy barriers, which directly relate to reaction rates. sci-hub.se For example, one could model the hydrolysis of this compound or its reaction with a nucleophile to predict the most favorable reaction mechanism and its energetic profile. sci-hub.se

The following table provides an example of how calculated NMR data compares to experimental values for a related crotonate ester.

| Proton | Calculated ¹H Shift (ppm) (GIAO/DFT) | Experimental ¹H Shift (ppm) |

| Vinylic H (α to C=O) | 5.90 | 5.85 |

| Vinylic H (β to C=O) | 7.05 | 6.98 |

| CH₃ of Crotonate | 1.95 | 1.89 |

| -O-CH₂- (of ester) | 4.20 | 4.15 |

Future Research Directions and Emerging Applications in Octyl Crotonate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of octyl-crotonate through the esterification of crotonic acid with octyl alcohol often relies on catalysts like sulfuric acid. researchgate.net While effective, the pursuit of greener and more sustainable chemical processes is driving research into alternative synthetic methodologies. A key area of future research is the development of biocatalysts and other environmentally benign catalytic systems to replace harsh chemical catalysts.

The potential for producing crotonic acid, a precursor to this compound, from biomass sources presents a significant opportunity for sustainable production. acs.orgnih.gov Crotonic acid can be derived from the thermal degradation of poly(3-hydroxybutyrate), a biopolymer produced by bacteria. acs.orgnih.gov This bio-based route offers a renewable alternative to fossil fuel-derived feedstocks.

Future research will likely focus on optimizing the enzymatic or microbial conversion of these bio-based precursors into this compound, aiming for high-yield, energy-efficient processes with minimal waste generation. The development of continuous flow reactors and integrated biorefinery concepts will also be crucial in making these sustainable synthetic routes economically viable on an industrial scale.

Exploration of Advanced Polymer Architectures with Tailored Properties

This compound serves as a valuable monomer in the synthesis of polymers with unique properties. While crotonate esters have a low tendency to homopolymerize, they readily undergo copolymerization with other monomers, such as vinyl acetate (B1210297) and 2-methylen-1,3-dioxepane (MDO), to create materials with a range of functionalities. acs.orgnih.gov

A significant area of future research lies in the exploration of advanced polymer architectures incorporating this compound. This includes the synthesis of:

Block Copolymers: These polymers consist of long sequences (blocks) of different monomer units. By incorporating this compound blocks, researchers can tailor properties such as hydrophobicity, flexibility, and thermal stability.

Star Polymers: These macromolecules have multiple polymer chains radiating from a central core. researchgate.net Star polymers containing this compound could find applications in areas like drug delivery and nanotechnology. numberanalytics.com

Hyperbranched Polymers: These are highly branched, three-dimensional polymers that can be synthesized using controlled radical polymerization techniques. numberanalytics.com The inclusion of this compound could lead to novel materials for coatings, additives, and biomedical applications. numberanalytics.com

The ability to create degradable copolymers is another exciting frontier. The copolymerization of this compound with monomers like MDO can introduce ester linkages into the polymer backbone, making them susceptible to hydrolysis and thus more environmentally friendly. acs.orgnih.gov Research is ongoing to control the degradation rates and byproducts of these copolymers. acs.orgnih.gov

Table 1: Properties of Copolymers of Crotonate Esters and MDO

| Crotonate Monomer | Molar Mass ( kg/mol ) | Glass Transition Temperature (Tg) | Degradation Time (in basic conditions) |

| Ethyl crotonate | < 2 | Varies | 2 hours |

| Butyl crotonate | < 2 | Varies | 2 hours |

| 2-Octyl crotonate | < 2 | Varies | 2 hours |

This table is based on data from a study on the copolymerization of crotonate esters with 2-methylen-1,3-dioxepane (MDO). acs.orgnih.gov The degradation time indicates that all polymer chains were reduced to molar masses below 2 kg/mol within 2 hours under basic conditions.

Innovative Analytical Techniques for Complex this compound Systems

As the complexity of this compound-based materials increases, so does the need for advanced analytical techniques to characterize their structure and properties. drug-dev.comsolubilityofthings.com Future research will focus on developing and applying innovative methods to understand these complex systems at a molecular level.

Key areas of development include:

Advanced Spectroscopic and Chromatographic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and various forms of mass spectrometry (MS) are crucial for elucidating the chemical structure of this compound derivatives and polymers. drug-dev.comsolubilityofthings.com Innovations in these areas, such as higher-resolution instruments and novel ionization techniques, will provide more detailed structural information.

High-Throughput Analysis: The development of automated and high-throughput analytical platforms will accelerate the screening of new this compound-based materials and the optimization of their synthesis. drug-dev.com

In-situ and Real-time Monitoring: Techniques that allow for the real-time monitoring of polymerization reactions and material degradation will provide valuable kinetic and mechanistic data. azolifesciences.com This will enable better control over material properties.

Multi-technique Approaches: Combining different analytical techniques, such as chromatography with mass spectrometry (e.g., LC-MS), provides a more comprehensive understanding of complex mixtures and polymer systems. solubilityofthings.com

The application of these advanced analytical tools will be essential for establishing clear structure-property relationships and ensuring the quality and performance of this compound-based products.

Deeper Computational Modeling for Structure-Property Relationships

Computational modeling is becoming an indispensable tool in materials science for predicting the properties of new materials and guiding experimental work. warwick.ac.uk In the context of this compound chemistry, computational modeling can provide valuable insights into structure-property relationships.

Future research in this area will likely involve:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound molecules and polymers at the atomic level. This can help in understanding properties such as conformation, intermolecular interactions, and diffusion.

Quantum Mechanical (QM) Calculations: QM methods can be employed to study the electronic structure and reactivity of this compound and its derivatives. This can aid in understanding reaction mechanisms and predicting spectroscopic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use statistical methods to correlate the chemical structure of molecules with their physical, chemical, and biological properties. These models can be used to predict the properties of new this compound-based compounds before they are synthesized.

By integrating computational modeling with experimental studies, researchers can accelerate the design and discovery of new this compound-based materials with tailored properties for specific applications. This synergistic approach will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Q. How can researchers ensure their this compound studies align with existing literature while addressing gaps?

- Methodological Answer : Conduct systematic reviews using tools like Google Scholar to identify high-impact studies (sorted by citation count). Use citation managers to track sources and avoid redundancy. Highlight gaps (e.g., lack of ecotoxicity data) in the "Introduction" and design experiments to address them. Reference foundational papers (e.g., synthesis protocols from Journal of Organic Chemistry) .

Q. What steps are essential for enabling reproducibility of this compound experiments in external labs?

- Methodological Answer : Provide detailed protocols in the "Experimental" section, including equipment models (e.g., Agilent GC 7890B) and reagent LOT numbers. Deposit raw data in open repositories (e.g., Zenodo) and share code for computational analyses. Use SI units and define all abbreviations (e.g., DMSO-d₆) upon first use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.